molecular formula C10H8BrNOS B1283052 (4-Bromophenyl)(thiazol-2-yl)methanol CAS No. 356552-30-2

(4-Bromophenyl)(thiazol-2-yl)methanol

Cat. No. B1283052
M. Wt: 270.15 g/mol
InChI Key: WJQRNBMHNPHGCA-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)(thiazol-2-yl)methanol” is a heterocyclic organic compound with the empirical formula C10H8BrNOS and a molecular weight of 270.15 .


Molecular Structure Analysis

The molecular structure of “(4-Bromophenyl)(thiazol-2-yl)methanol” can be represented by the SMILES string BrC1=CC=C(C=C1)C2=CSC(CO)=N2 . The InChI representation is 1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 .


Physical And Chemical Properties Analysis

“(4-Bromophenyl)(thiazol-2-yl)methanol” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Characterization : Shahana and Yardily (2020) conducted a study on novel compounds related to (4-bromophenyl)(thiazol-2-yl)methanone, focusing on their synthesis and characterization using various techniques such as UV, IR, 1H and 13C NMR, and mass spectrometry. They employed density functional theory (DFT) calculations for structural optimization and vibrational spectra interpretation, and also analyzed structural changes due to electron withdrawing groups (Shahana & Yardily, 2020).

Applications in Photovoltaic Devices

  • Photovoltaic Devices : Lee et al. (2010) synthesized conjugated main-chain polymers containing heteroarene-fused π-conjugated moieties, akin to (4-bromophenyl)(thiazol-2-yl)methanone, for use in organic photovoltaic cells. They reported broad absorption spectra and detailed the polymers' thermal, optical, electrochemical, charge transport, and photovoltaic properties, demonstrating their potential in photovoltaic applications (Lee et al., 2010).

Antibacterial and Antifungal Activities

  • Antimicrobial Activity : A study by Kubba and Rahim (2018) synthesized derivatives related to (4-bromophenyl)(thiazol-2-yl)methanone, evaluating their antibacterial and antifungal activities. They reported moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida albicans and Candida glabrata, highlighting the potential of these compounds in antimicrobial applications (Kubba & Rahim, 2018).

Catalytic Applications

  • Catalysis : Ghorbanloo and Alamooti (2017) encapsulated a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficacy as a reusable catalyst for oxidation of primary alcohols and hydrocarbons. The catalyst, related to (4-bromophenyl)(thiazol-2-yl)methanone, showed high catalytic activity, improved stability, and recycling ability, making it a valuable catalyst in organic synthesis (Ghorbanloo & Alamooti, 2017).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively. The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, which include wearing protective gloves/eye protection, rinsing mouth if swallowed, and contacting a POISON CENTER or doctor if feeling unwell .

properties

IUPAC Name

(4-bromophenyl)-(1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6,9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQRNBMHNPHGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=NC=CS2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565918
Record name (4-Bromophenyl)(1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(thiazol-2-yl)methanol

CAS RN

356552-30-2
Record name (4-Bromophenyl)(1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the same protocol as described in example 22, step 1, 2-bromothiazole (451 μL, 5.0 mmol) was added to 4-bromobenzaldehyde (1.018 g, 5.5 mmol). The crude residue was chromatographed on silica gel using 50% ethyl acetate in hexanes to afford the title compound.
Quantity
451 μL
Type
reactant
Reaction Step One
Quantity
1.018 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Mahalingam, Y Wan, AMS Murugaiah… - Bioorganic & medicinal …, 2010 - Elsevier
Structural alterations to the benzylic position of the first drug-like selective angiotensin II AT 2 receptor agonist (1) have been performed, with the emphasis to reduce the CYP 450 …
Number of citations: 33 www.sciencedirect.com

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